5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiazole ring, a pyridine ring, and a trifluoromethyl-substituted benzenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium (Pd), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring, contributing to similar chemical properties and applications.
Thiazole derivatives: Compounds containing the thiazole ring exhibit diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals.
Uniqueness
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the thiazole and pyridine rings, along with the trifluoromethyl-substituted benzenecarboxylate group, makes it a valuable compound for research and development.
Properties
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c1-10-14(22-15(25-10)13-7-2-3-8-21-13)24-16(23)11-5-4-6-12(9-11)17(18,19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDTZOXZIJRYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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